

# Spectroscopic Profile of Dimethyl (2-oxopropyl)phosphonate: A Technical Guide

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## Compound of Interest

Compound Name: Dimethyl (2-oxopropyl)phosphonate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl (2-oxopropyl)phosphonate** (CAS No: 4202-14-6), a versatile reagent in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual representations of key analytical workflows and fragmentation pathways.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Dimethyl (2-oxopropyl)phosphonate**.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.799	d	11.2 (JP-H)	6H, 2 x -OCH <sub>3</sub>
3.124	d	22.7 (JP-H)	2H, -CH <sub>2</sub> -
2.325	s	-	3H, -C(O)CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

## Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted and Comparative)

While a definitive, published <sup>13</sup>C NMR spectrum with explicit peak assignments for **Dimethyl (2-oxopropyl)phosphonate** was not found in the immediate search, data for the closely related Dimethyl (1-diazo-2-oxopropyl)phosphonate shows signals at 189.8 (C=O), 53.6, 53.5 (-OCH<sub>3</sub>), and 27.1 (-CH<sub>3</sub>) ppm[1]. Based on the structure of **Dimethyl (2-oxopropyl)phosphonate**, the following assignments are predicted:

Chemical Shift (δ) ppm (Predicted)	Assignment
~200	C=O
~53	-OCH <sub>3</sub>
~38 (doublet)	-CH <sub>2</sub> -
~30	-C(O)CH <sub>3</sub>

## Table 3: <sup>31</sup>P NMR Spectroscopic Data

A definitive <sup>31</sup>P NMR chemical shift for **Dimethyl (2-oxopropyl)phosphonate** was not explicitly found in the searched literature. However, for the related compound, Diethyl (1-diazo-2-oxopropyl)phosphonate, a <sup>31</sup>P NMR chemical shift of 11.02 ppm has been reported[2]. The chemical shift for the title compound is expected to be in a similar region.

## Table 4: Infrared (IR) Spectroscopy Peak List

The following characteristic absorption bands are observed in the IR spectrum of **Dimethyl (2-oxopropyl)phosphonate**:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1715	Strong	C=O (Ketone) stretching
~1250	Strong	P=O stretching
~1030	Strong	P-O-C stretching
~2950	Medium	C-H (aliphatic) stretching

## Table 5: Mass Spectrometry (MS) Data

The mass spectrum of **Dimethyl (2-oxopropyl)phosphonate** is characterized by the following major fragments:

m/z	Relative Intensity	Proposed Fragment
166	Moderate	[M] <sup>+</sup> (Molecular Ion)
124	High	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
109	High	[P(O)(OCH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
94	High	[M - C <sub>2</sub> H <sub>2</sub> O - OCH <sub>3</sub> - H] <sup>+</sup>
79	Moderate	[P(O)(OH) <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Dimethyl (2-oxopropyl)phosphonate** is prepared in an appropriate deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), at a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube.

- **<sup>1</sup>H NMR:** Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **<sup>13</sup>C NMR:** Spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl<sub>3</sub> at 77.16 ppm).
- **<sup>31</sup>P NMR:** Spectra are recorded on a spectrometer equipped with a phosphorus probe, typically at a frequency of 121 MHz or higher. Chemical shifts are reported in ppm relative to

an external standard of 85% phosphoric acid (0.00 ppm).

## Infrared (IR) Spectroscopy

The IR spectrum of neat **Dimethyl (2-oxopropyl)phosphonate**, which is a liquid at room temperature, is typically recorded using one of the following methods:

- Neat (Thin Film): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

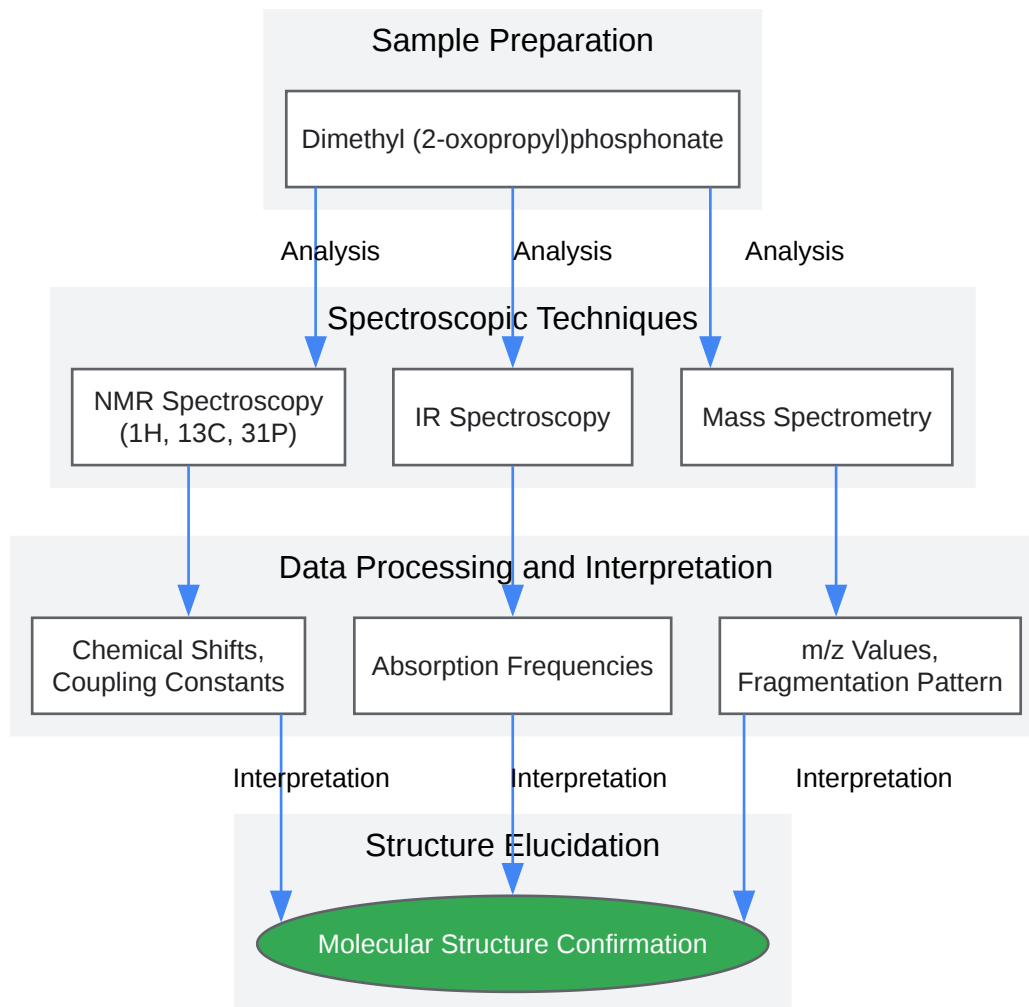
Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

A dilute solution of **Dimethyl (2-oxopropyl)phosphonate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a suitable capillary column (e.g., a non-polar or medium-polarity column). The eluting compound enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).

## Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the spectroscopic analysis of **Dimethyl (2-oxopropyl)phosphonate**.

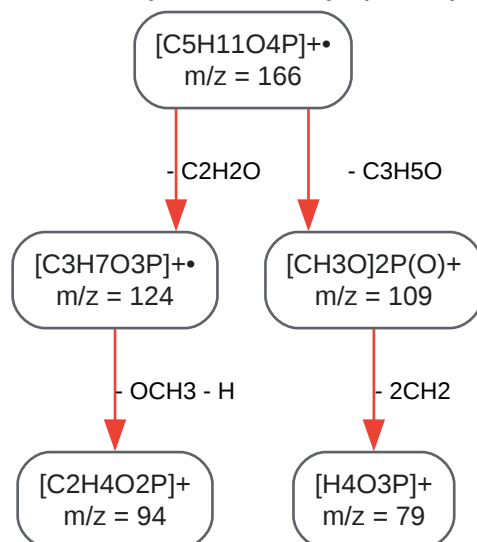
## General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

## Key Fragmentation Pathways of Dimethyl (2-oxopropyl)phosphonate

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Caption: A diagram showing the major fragmentation pathways in mass spectrometry.

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## References

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